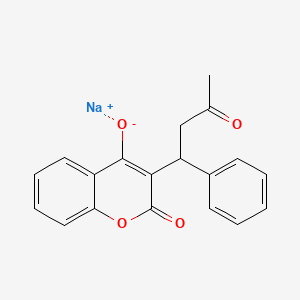
Warfarin sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Warfarin sodium is a widely used anticoagulant, commonly referred to as a “blood thinner,” though it does not actually reduce blood viscosity. Instead, it inhibits blood coagulation, making it effective in preventing blood clots in conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation . This compound is the sodium salt form of warfarin, which enhances its solubility and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Warfarin sodium can be synthesized through the reaction of warfarin with a base, followed by the removal of water to yield the sodium salt. The process involves dissolving warfarin in a suitable solvent and reacting it with sodium hydroxide. The reaction mixture is then subjected to crystallization to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting warfarin with sodium hydroxide in an aqueous medium. The resulting solution is concentrated and crystallized to yield the sodium salt. The crystallization process is carefully controlled to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Warfarin sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Hydroxywarfarin derivatives.
Reduction: Dihydrowarfarin derivatives.
Substitution: Various substituted warfarin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Warfarin sodium has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of anticoagulant drugs and their interactions with other molecules.
Biology: this compound is employed in studies related to blood coagulation pathways and the role of vitamin K in these processes.
Medicine: It is extensively used in clinical research to develop new anticoagulant therapies and to understand the pharmacokinetics and pharmacodynamics of anticoagulant drugs.
Industry: this compound is used in the production of rodenticides due to its anticoagulant properties
Wirkmechanismus
Warfarin sodium exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for the regeneration of active vitamin K, which is a crucial cofactor for the γ-carboxylation of clotting factors II, VII, IX, and X. By inhibiting this enzyme, this compound reduces the levels of active clotting factors, thereby preventing blood clot formation .
Vergleich Mit ähnlichen Verbindungen
Dicoumarol: Another anticoagulant that inhibits vitamin K epoxide reductase but has a shorter half-life compared to warfarin sodium.
Acenocoumarol: Similar to this compound but with a faster onset of action and shorter duration.
Phenprocoumon: Has a longer half-life than this compound, leading to prolonged anticoagulant effects.
Uniqueness of this compound: this compound is unique due to its well-established pharmacokinetic profile, extensive clinical use, and the availability of a reversal agent (vitamin K) in case of overdose. Its predictable anticoagulant effects and the ability to monitor its activity through the international normalized ratio (INR) make it a preferred choice for long-term anticoagulation therapy .
Eigenschaften
CAS-Nummer |
5543-79-3 |
|---|---|
Molekularformel |
C19H15O4- |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/p-1 |
InChI-Schlüssel |
PJVWKTKQMONHTI-UHFFFAOYSA-M |
Isomerische SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[Na] |
Kanonische SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-] |
Physikalische Beschreibung |
Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















